2-Allylbenzonitrile
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Overview
Description
2-Allylbenzonitrile is an organic compound characterized by the presence of a cyanophenyl group attached to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-cyanobenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetonitrile, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems are often employed to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Allylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reduction of the nitrile group to an amine can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, and other peroxides.
Reduction: Hydrogen gas with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Allylbenzonitrile has several applications in scientific research:
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Allylbenzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Cyanophenyl)quinazolin-4(3H)-one: A compound with a similar cyanophenyl group but different core structure, used in medicinal chemistry.
3-(2-Cyanophenyl)quinazolin-4(3H)-ones with primary amines: These compounds undergo similar reactions but have distinct properties and applications.
Uniqueness
2-Allylbenzonitrile is unique due to its propene chain, which imparts different reactivity and potential applications compared to other cyanophenyl derivatives. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-prop-2-enylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-7H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEPUZIZTZEFPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539947 |
Source
|
Record name | 2-(Prop-2-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60539947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61463-61-4 |
Source
|
Record name | 2-(Prop-2-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60539947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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